molecular formula C12H20O B1485889 Spiro[4.7]dodecan-1-one CAS No. 2098028-92-1

Spiro[4.7]dodecan-1-one

Cat. No.: B1485889
CAS No.: 2098028-92-1
M. Wt: 180.29 g/mol
InChI Key: AJKMWHYPFQMEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[4.7]dodecan-1-one is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound has the molecular formula C₁₂H₂₀O and a molecular weight of 180.293 g/mol Spirocyclic compounds like Spiro[4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.7]dodecan-1-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the ring-closing metathesis (RCM) reaction, which involves the use of a metathesis catalyst to form the spirocyclic ring . Another approach is the intramolecular cyclization of suitable precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.7]dodecan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic carboxylic acids, while reduction can produce spirocyclic alcohols .

Mechanism of Action

The mechanism by which Spiro[4.7]dodecan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary and is often the subject of ongoing research .

Properties

IUPAC Name

spiro[4.7]dodecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-11-7-6-10-12(11)8-4-2-1-3-5-9-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKMWHYPFQMEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CCC1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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